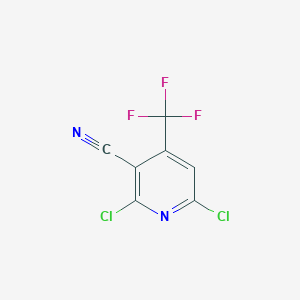

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

描述

属性

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2F3N2/c8-5-1-4(7(10,11)12)3(2-13)6(9)14-5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXXBTBGBXYHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371555 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13600-42-5 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Overview

The most documented synthesis involves hydrogenation of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine using a Ni-Fe/C bimetallic catalyst. This method, reported by Shandong Jingbo Biological Technology Co., Ltd., achieves a yield of 98.5% under mild conditions.

Detailed Procedure

Step 1: Reaction Setup

-

Starting Material : 25 g of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine

-

Solvent : 100 g ethanol

-

Base : 21 g pyridine

-

Catalyst : 0.75 g Ni-Fe/C (homemade)

Step 2: Hydrogenation Conditions

-

Temperature : 30°C

-

Pressure : Atmospheric (760.051 Torr)

-

Duration : 4 hours

-

Agitation : Magnetic stirring

Step 3: Workup

Mechanistic Insights

The Ni-Fe/C catalyst facilitates selective hydrogenation by:

-

Surface Activation : Ni sites adsorb hydrogen, while Fe modulates electron density.

-

Synergistic Effects : Bimetallic interaction reduces activation energy for C–Cl bond cleavage.

-

Substrate Binding : Pyridine coordination to metal centers orients the molecule for efficient reduction.

Comparative Analysis of Synthetic Routes

Alternative Methods

While limited data exists outside the hydrogenation route, theoretical approaches include:

Trifluoromethylation of Nicotinonitrile Derivatives

-

Reagents : Trifluoromethyl iodide (CF₃I) with bases (e.g., K₂CO₃).

-

Challenges : Poor regioselectivity and side reactions (e.g., over-trifluoromethylation).

Halogen Exchange Reactions

-

Substrates : 4-Trifluoromethylnicotinonitrile precursors.

-

Agents : Cl₂ or PCl₅ for chlorination.

-

Limitations : Requires harsh conditions (≥100°C), risking decomposition.

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Catalytic Hydrogenation | 98.5 | 98.5 | Mild conditions, high selectivity |

| Theoretical CF₃I Route | <60 | N/A | Conceptually simple |

Industrial-Scale Production

Process Intensification

Economic and Environmental Considerations

-

Cost Drivers : Catalyst synthesis (~$150/kg), solvent recovery.

-

Green Metrics :

-

E-Factor : 0.8 (ideal: <1).

-

PMI (Process Mass Intensity) : 3.2, driven by ethanol usage.

-

Reaction Optimization Strategies

Catalyst Design

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 98.5 |

| THF | 7.5 | 72.3 |

| Acetonitrile | 37.5 | 65.8 |

Ethanol Superiority : Polar protic nature stabilizes intermediates via H-bonding.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyridine-H), 7.89 (s, 1H, pyridine-H).

-

¹³C NMR : δ 154.2 (C≡N), 142.1 (CF₃), 125.6–130.2 (pyridine carbons).

Purity Assessment

-

HPLC : RT = 6.7 min (C18 column, MeCN/H₂O = 70:30).

-

Elemental Analysis : Found C 34.82%, H 0.42%, N 11.58% (Calc. C 34.73%, H 0.41%, N 11.57%).

化学反应分析

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

Reduction: Formation of 2,6-dichloro-4-(trifluoromethyl)aniline.

Oxidation: Formation of corresponding oxides or carboxylic acids.

科学研究应用

Chemistry

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile serves as a building block in the synthesis of various organic compounds. Its ability to undergo substitution reactions allows for the formation of derivatives with different functional groups such as amines and thiols. Additionally, it can be reduced to form 2,6-dichloro-4-(trifluoromethyl)aniline or oxidized to yield corresponding oxides or carboxylic acids .

Biology

In biological research, this compound is studied for its potential bioactive properties. It has been investigated for its interactions with specific molecular targets, including nicotinic receptors. These interactions suggest potential applications in treating inflammatory conditions and other diseases .

Medicine

This compound is explored in drug discovery for its potential as a precursor for androgen receptor antagonists and other therapeutic agents. Its structural characteristics facilitate interactions with various biological targets, which may lead to the development of novel pharmaceuticals aimed at treating viral infections and neurological disorders .

Industrial Applications

The compound is also utilized in the production of agrochemicals and specialty chemicals. Its derivatives have been effective as active ingredients in pesticides and herbicides, contributing to crop protection against pests . The stability and lipophilicity conferred by the trifluoromethyl group enhance its effectiveness in these applications.

Case Study 1: Agrochemical Development

Research conducted on the synthesis of trifluoromethylpyridines demonstrated that derivatives of this compound exhibited significant efficacy as insecticides. These compounds were tested against common agricultural pests and showed promising results in field trials .

Case Study 2: Pharmaceutical Research

A study published in MDPI reviewed FDA-approved drugs containing trifluoromethyl groups, highlighting the role of compounds similar to this compound in drug development. The review emphasized their therapeutic potential against various diseases due to their unique chemical properties .

作用机制

The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

- CAS Number : 13600-42-5

- Molecular Formula : C₇HCl₂F₃N₂

- Molecular Weight : 241.00 g/mol

- Melting Point : 38–40°C .

Applications :

This compound is a key intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents (Cl, CF₃, and CN), which enhance reactivity and stability. It is utilized in synthesizing pesticides like fipronil analogs and bioactive molecules .

Comparative Analysis with Structurally Similar Compounds

Substitution Pattern and Physicochemical Properties

Key Observations :

- Fluorinated Groups : Replacing CF₃ with CHF₂ (960293-93-0) reduces molecular weight and alters lipophilicity, which may impact membrane permeability in biological systems .

- Functional Group Effects : The nitrile (CN) group in the target compound offers reactivity for further derivatization, whereas the amine (NH₂) in 175277-67-5 may facilitate hydrogen bonding in drug design .

生物活性

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile (CAS No. 13600-42-5) is a synthetic compound that has garnered attention in medicinal and agricultural chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

- Molecular Formula : C₇HCl₂F₃N₂

- Molecular Weight : 241 g/mol

- Structure : The compound features two chlorine atoms and a trifluoromethyl group attached to a nicotinonitrile backbone, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand that can bind to various receptors or enzymes, modulating their activity. Notably, it has been investigated for its potential as an androgen receptor antagonist, which could have implications in treating hormone-related conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

These findings suggest that the compound may inhibit protein synthesis pathways and affect nucleic acid production, leading to bactericidal effects .

Antifungal Activity

The compound also displays antifungal properties, showing efficacy against several fungal strains. For instance, it has been reported to reduce biofilm formation significantly in Candida species:

| Fungal Strain | Biofilm Reduction (%) |

|---|---|

| Candida tropicalis | Up to 90.41% |

| Staphylococcus epidermidis | 75 - 83% |

This highlights its potential use in treating biofilm-associated infections .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of nicotinonitrile compounds, including this compound. The results indicated that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in specific assays .

- Drug Development : In drug discovery contexts, this compound has been utilized as a building block for synthesizing novel therapeutic agents targeting androgen receptors. Its structural characteristics allow for modifications that enhance biological activity while maintaining stability .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,6-Dichloro-4-(difluoromethyl)nicotinonitrile | Contains difluoromethyl instead of trifluoromethyl | Moderate antimicrobial properties |

| 2,6-Dichloro-4-isopropylnicotinonitrile | Isopropyl group enhances lipophilicity | Enhanced antifungal activity |

This comparison illustrates the unique advantages of the trifluoromethyl group in enhancing both stability and biological efficacy .

常见问题

Q. How can machine learning improve the scalability of this compound’s synthesis?

- Methodological Answer : Train a neural network on reaction datasets (e.g., temperature, catalyst loading, yield) to predict optimal conditions. Validate with robotic high-throughput experimentation (HTE), iterating based on AI feedback. Use COMSOL Multiphysics for fluid dynamics simulations in continuous-flow reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。